molecular formula C22H26ClF2NO4 B1677999 Nebivolol hydrochloride CAS No. 152520-56-4

Nebivolol hydrochloride

Número de catálogo: B1677999
Número CAS: 152520-56-4
Peso molecular: 441.9 g/mol
Clave InChI: JWEXHQAEWHKGCW-VCVZPGOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de nebivolol se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 6-fluoro-3,4-dihidro-2H-1-benzopiran-2-ilamina con varios reactivos para formar el producto final. La síntesis generalmente implica el uso de disolventes como la dimetilformamida y reactivos como el yodo en diclorometano .

Métodos de producción industrial: En entornos industriales, el hidrocloruro de nebivolol se produce utilizando cromatografía líquida de alta resolución (HPLC) y otras técnicas avanzadas para garantizar la pureza y la consistencia. El proceso implica el control cuidadoso de las condiciones de reacción y el uso de sistemas automatizados para el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de nebivolol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su metabolismo y efectos terapéuticos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del hidrocloruro de nebivolol incluyen agentes oxidantes, agentes reductores y disolventes como el etanol y el agua. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar los resultados deseados .

Productos principales formados: Los productos principales formados a partir de las reacciones del hidrocloruro de nebivolol incluyen sus metabolitos, que se excretan a través de los riñones y las heces. Estos metabolitos son cruciales para los efectos terapéuticos del fármaco y su eliminación del cuerpo .

Aplicaciones Científicas De Investigación

Hypertension Management

Nebivolol is predominantly prescribed for the treatment of high blood pressure (hypertension). Clinical studies have demonstrated its effectiveness in significantly lowering both systolic and diastolic blood pressure. For example, in a large-scale study involving 6,356 patients, nebivolol was shown to reduce blood pressure effectively over a six-week period, with no serious adverse events reported .

Heart Failure Treatment

Nebivolol is also utilized in managing heart failure, particularly in elderly patients. The SENIORS study indicated that while nebivolol did not significantly reduce mortality rates, it did lower the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo . This suggests that nebivolol may enhance patient outcomes in heart failure management.

Angina and Cardiovascular Protection

In addition to hypertension and heart failure, nebivolol is used to treat angina by decreasing heart rate and contractility, thus reducing myocardial oxygen demand . Its vasodilatory effects contribute to improved coronary blood flow, making it beneficial for patients with ischemic heart disease.

Pharmacological Mechanism

Nebivolol operates through a dual mechanism:

  • Beta-1 Receptor Blockade : By selectively blocking beta-1 adrenergic receptors in the heart, nebivolol reduces heart rate and myocardial contractility.
  • Nitric Oxide Potentiation : Nebivolol enhances nitric oxide production via β3 receptor stimulation, leading to vasodilation and improved endothelial function . This mechanism not only helps in lowering blood pressure but also contributes to arterial flexibility.

Comparative Effectiveness

Clinical trials have consistently shown that nebivolol is more effective than placebo in reducing blood pressure across diverse populations. For instance, a study reported that patients receiving nebivolol experienced mean reductions in diastolic blood pressure ranging from 8.6 to 11.4 mmHg compared to placebo .

Long-term Outcomes

Long-term studies indicate that nebivolol maintains its antihypertensive effects over extended periods without significant adverse effects. Patients often report improved quality of life and general well-being compared to those on traditional beta-blockers .

Safety Profile

Nebivolol is generally well-tolerated with a low incidence of side effects compared to other beta-blockers. Commonly reported side effects include headache, fatigue, and dizziness; however, serious adverse events are rare . Its favorable safety profile makes it a suitable option for patients with comorbid conditions.

Off-label Uses and Future Directions

Recent research suggests potential off-label applications for nebivolol:

  • Microvascular Angina : Nebivolol may help manage symptoms associated with microvascular angina due to its vasodilatory properties .
  • Cancer Therapy-related Cardiac Dysfunction : Emerging studies propose that nebivolol could mitigate cardiac dysfunction resulting from cancer treatments; however, further research is required to establish its efficacy in this area .

Mecanismo De Acción

El hidrocloruro de nebivolol funciona bloqueando selectivamente los receptores beta-1 adrenérgicos en el corazón, lo que reduce la frecuencia cardíaca y la presión arterial. Esta acción ayuda a controlar la hipertensión y mejorar la función cardíaca. El fármaco también tiene efectos vasodilatadores, que contribuyen aún más a sus propiedades antihipertensivas .

Objetivos y vías moleculares: El objetivo molecular principal del hidrocloruro de nebivolol es el receptor beta-1 adrenérgico. Al bloquear este receptor, el fármaco inhibe la unión de las catecolaminas, que son responsables de aumentar la frecuencia cardíaca y la presión arterial .

Actividad Biológica

Nebivolol hydrochloride is a highly selective beta-1 adrenergic receptor antagonist that has garnered attention for its unique pharmacological profile and biological activity. This article delves into the compound's mechanisms of action, therapeutic effects, and relevant clinical studies, supported by data tables and findings from diverse sources.

Nebivolol primarily functions as a cardioselective beta-1 blocker , which means it selectively inhibits the beta-1 adrenergic receptors predominantly found in the heart. This action leads to a decrease in heart rate and myocardial contractility, contributing to its antihypertensive effects. Notably, nebivolol also promotes vasodilation through the stimulation of nitric oxide (NO) synthase, enhancing endothelial function and reducing systemic vascular resistance.

  • Nitric Oxide Mediated Vasodilation : Nebivolol induces vasodilation via a nitric oxide- and cGMP-dependent mechanism, with an effective concentration (EC50) of approximately 11.36 μM in renal arteries . This dual action not only lowers blood pressure but also improves endothelial health.

Pharmacological Profile

The pharmacological profile of nebivolol includes its affinity for various receptors, which can be summarized in the following table:

Receptor Type Affinity (Ki values)
Beta-10.88 nM
Beta-22400 nM
5-HT1A20 nM
Alpha-14000 nM
H11160 nM
D2700 nM

This selective action on beta-1 receptors makes nebivolol particularly effective for treating conditions like hypertension and heart failure without the adverse effects commonly associated with non-selective beta-blockers .

Clinical Studies and Findings

Numerous studies have validated the efficacy and safety of nebivolol in clinical settings. Below are key findings from significant research:

  • Efficacy in Heart Failure : A study involving elderly patients with heart failure demonstrated that nebivolol significantly reduced the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo .
  • Hypertension Management : In a nationwide study with 6356 patients, nebivolol effectively lowered both systolic and diastolic blood pressure over six weeks without serious adverse events . The results indicated that patients experienced a better overall sense of well-being compared to other treatments.
  • Endothelial Function Improvement : A small study showed that nebivolol treatment resulted in a greater increase in forearm blood flow following nitroglycerin administration compared to placebo, suggesting an improvement in endothelial function .

Case Study 1: Efficacy in Hypertensive Patients

In a randomized controlled trial, patients receiving nebivolol exhibited significant reductions in blood pressure levels over a six-month period compared to those on placebo. The average reduction in systolic blood pressure was noted to be around 12 mmHg (p < 0.001) across varying dosages (5 mg, 10 mg, and 20 mg) .

Case Study 2: Tolerance to Nitrates

A study involving healthy individuals indicated that nebivolol may reduce nitrate tolerance typically associated with long-term nitrate therapy. Participants receiving nebivolol showed a significantly higher increase in forearm blood flow after nitroglycerin administration than those receiving placebo (96% vs. 54%, p < 0.05) .

Propiedades

Número CAS

152520-56-4

Fórmula molecular

C22H26ClF2NO4

Peso molecular

441.9 g/mol

Nombre IUPAC

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1

Clave InChI

JWEXHQAEWHKGCW-VCVZPGOSSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

SMILES isomérico

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

SMILES canónico

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Apariencia

Solid powder

Pictogramas

Irritant; Health Hazard; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nebivolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Nebivolol hydrochloride
Reactant of Route 3
Nebivolol hydrochloride
Reactant of Route 4
Nebivolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Nebivolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Nebivolol hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Nebivolol hydrochloride?

A1: this compound is a highly selective β1-adrenergic receptor antagonist. [] This selectivity contributes to its vasodilatory effects and efficacy in managing hypertension. []

Q2: How does this compound's vasodilatory effect differ from other β-blockers?

A2: Unlike many β-blockers, this compound promotes the release of nitric oxide, a potent vasodilator. [] This unique mechanism contributes to improved arterial compliance and reduced peripheral vascular resistance. []

Q3: What is the molecular formula and weight of this compound?

A3: The scientific literature provided does not explicitly state the molecular formula and weight of this compound. To obtain this information, it's recommended to consult resources like PubChem or DrugBank.

Q4: What analytical techniques are commonly employed to characterize this compound?

A4: Several analytical methods, including UV spectrophotometry, [, , ] RP-HPLC, [, , , , , , , ] HPTLC, [, , , , ] and FTIR, [, ] are widely used for the characterization and quantification of this compound. These techniques facilitate quality control, stability assessments, and impurity profiling.

Q5: What are the common degradation pathways observed for this compound under stress conditions?

A5: Studies have revealed that this compound is susceptible to degradation under various stress conditions, including oxidation, [, , , ] and photodegradation. [, ]

Q6: How is the stability of this compound addressed in pharmaceutical formulations?

A6: Various formulation strategies have been investigated to improve this compound stability and bioavailability. These include the development of liquisolid compacts, [] nanocrystals impregnated buccal films, [] self-micro emulsifying drug delivery systems (SMEDDS), [] and transdermal patches. [, , ]

Q7: What is the role of excipients in this compound formulations?

A7: Excipients play a crucial role in achieving desired drug release profiles and improving the stability of this compound formulations. For instance, superdisintegrants like Crosscarmellose Sodium are used in immediate-release tablets, [] while polymers like HPMC K100M and Eudragit RS100 are employed for sustained-release formulations and transdermal patches. [, ]

Q8: What are the critical parameters considered during the validation of analytical methods for this compound?

A8: Validation of analytical methods, especially chromatographic techniques like RP-HPLC and HPTLC, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and reproducibility of the analytical data. [, , , , , , , , , , , , , , , , ]

Q9: How is the quality of this compound assured during pharmaceutical development and manufacturing?

A9: Stringent quality control measures are employed throughout the development and manufacturing process of this compound formulations. These include rigorous testing of raw materials, in-process controls, and final product evaluation to ensure compliance with established quality standards and regulatory guidelines. []

Q10: What are the challenges associated with the oral delivery of this compound?

A10: this compound exhibits low oral bioavailability (~12%) primarily due to extensive hepatic first-pass metabolism. [] This limitation necessitates higher doses for therapeutic efficacy, potentially increasing the risk of adverse effects.

Q11: How do novel drug delivery systems aim to overcome these limitations?

A11: Alternative drug delivery approaches, such as transdermal patches, buccal films, and SMEDDS, are being explored to bypass the first-pass metabolism and enhance the bioavailability of this compound. These strategies aim to deliver the drug directly to the systemic circulation, improving its therapeutic efficacy and potentially reducing side effects. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.